3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of 2-methylpyridine derivatives. For instance, 2-chloro-6-methylpyridine can be heated with bromotrimethylsilane to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes.
Biological Studies: The compound is studied for its potential anti-cancer properties due to its ability to inhibit specific signaling pathways involved in tumor growth.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological targets.
Material Science: The compound can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. It inhibits the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to the ATP-binding site of these receptors, the compound prevents their activation and subsequent signaling, leading to reduced tumor cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the chlorine substituent.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolopyridine core but differ in the substituents attached to the ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring instead of a pyridine ring and exhibit different biological activities.
Uniqueness
3-Bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C8H6BrClN2 |
---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6BrClN2/c1-4-7(9)5-2-3-6(10)12-8(5)11-4/h2-3H,1H3,(H,11,12) |
InChI Key |
RHZOMLFZOKDNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)N=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.